4,4'-Oxybis(3-(trifluoromethyl)aniline)
Overview
Description
4,4’-Oxybis(3-(trifluoromethyl)aniline) is a chemical compound with the molecular formula C14H10F6N2O. It is known for its unique structure, which includes two trifluoromethyl groups and an ether linkage between two aniline moieties. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(3-(trifluoromethyl)aniline) typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable oxidizing agent to form the ether linkage. One common method involves the use of a copper catalyst in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxybis(3-(trifluoromethyl)aniline) often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(3-(trifluoromethyl)aniline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives and quinone compounds, which have applications in dye synthesis and pharmaceuticals .
Scientific Research Applications
4,4’-Oxybis(3-(trifluoromethyl)aniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(3-(trifluoromethyl)aniline) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ether linkage provides structural stability, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(trifluoromethyl)-4,4’-diaminodiphenyl ether
- Bis(4-amino-2-trifluoromethylphenyl) ether
- 6-FODA (4,4’-Oxybis(3-(trifluoromethyl)benzenamine))
Uniqueness
4,4’-Oxybis(3-(trifluoromethyl)aniline) is unique due to its specific combination of trifluoromethyl groups and ether linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and chemical resistance .
Properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenoxy]-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2O/c15-13(16,17)9-5-7(21)1-3-11(9)23-12-4-2-8(22)6-10(12)14(18,19)20/h1-6H,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYXYJFTTIPZDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-48-9 | |
Record name | 4,4'-Oxybis[3-(trifluoromethyl)aniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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